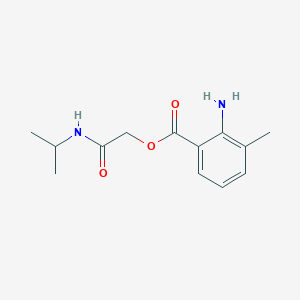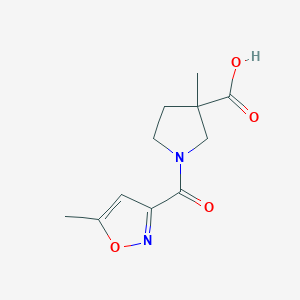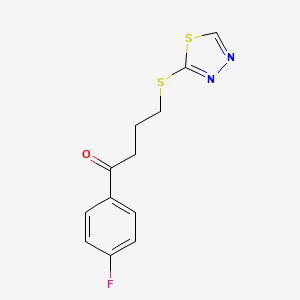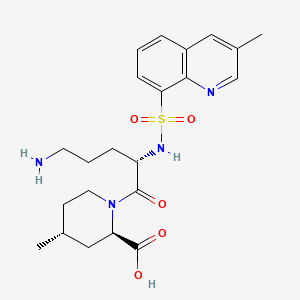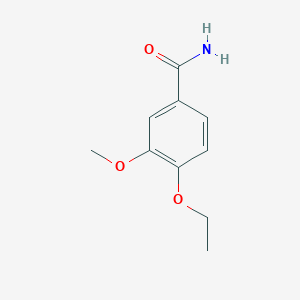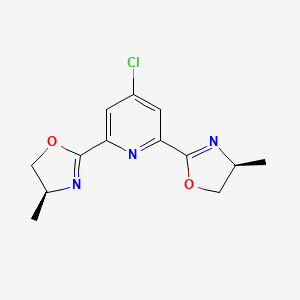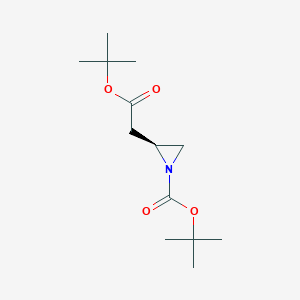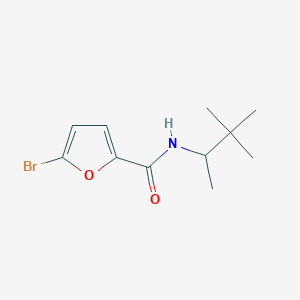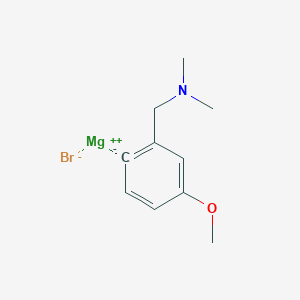
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline is a complex organic compound known for its unique chemical structure and properties. This compound features a phosphanyl group, a fluorophenyl group, and a dimethylaniline moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phosphanyl group: This involves the reaction of cyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl halide with the intermediate formed in the previous step.
Formation of the dimethylaniline moiety: This involves the reaction of the intermediate with dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The fluorophenyl group can undergo reduction under suitable conditions.
Substitution: The dimethylaniline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases under various conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced fluorophenyl derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, affecting the compound’s overall reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-diphenylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline
- 2-(2-dicyclohexylphosphanylphenyl)-3-(4-chlorophenyl)-N,N-dimethylaniline
- 2-(2-dicyclohexylphosphanylphenyl)-3-(4-methylphenyl)-N,N-dimethylaniline
Uniqueness
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline is unique due to the presence of the dicyclohexylphosphanyl group, which provides steric bulk and electronic properties that influence its reactivity and interactions. The fluorophenyl group adds to its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C32H39FNP |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C32H39FNP/c1-34(2)30-18-11-17-28(24-20-22-25(33)23-21-24)32(30)29-16-9-10-19-31(29)35(26-12-5-3-6-13-26)27-14-7-4-8-15-27/h9-11,16-23,26-27H,3-8,12-15H2,1-2H3 |
Clé InChI |
SOSNYDGBKWFHLL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


